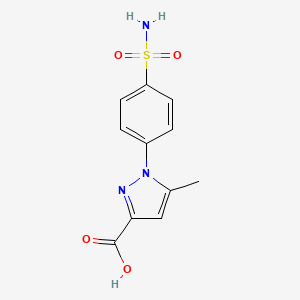![molecular formula C10H19NO B13082314 8,8-Dimethyl-7-oxa-9-azaspiro[4.5]decane](/img/structure/B13082314.png)
8,8-Dimethyl-7-oxa-9-azaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,8-Dimethyl-7-oxa-9-azaspiro[4.5]decane is a spirocyclic compound characterized by its unique structural features. Spirocyclic compounds are known for their rigidity and three-dimensional structure, which make them valuable in various fields of scientific research and industrial applications. This compound, in particular, has garnered interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8,8-Dimethyl-7-oxa-9-azaspiro[4.5]decane typically involves the use of commercially available reagents. One common method is based on the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions .
Industrial Production Methods: While detailed industrial production methods for this compound are not widely documented, the Prins cyclization reaction provides a scalable approach for its synthesis. The reaction conditions can be optimized for large-scale production, ensuring the efficient and cost-effective synthesis of the compound.
Chemical Reactions Analysis
Types of Reactions: 8,8-Dimethyl-7-oxa-9-azaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
8,8-Dimethyl-7-oxa-9-azaspiro[4.5]decane has a wide range of applications in scientific research, including:
Chemistry: The compound serves as a valuable scaffold for the synthesis of various biologically active molecules.
Biology: It is used in the study of biological pathways and interactions due to its unique structural properties.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 8,8-Dimethyl-7-oxa-9-azaspiro[4.5]decane involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 2-allyl-7,9-dimethyl-8-oxa-2-azaspiro[4.5]decane-1,3-dione
- 1-oxa-9-azaspiro[5.5]undecane
- 8-oxa-2-azaspiro[4.5]decane
Uniqueness: 8,8-Dimethyl-7-oxa-9-azaspiro[4.5]decane stands out due to its specific structural features, which confer unique biological activities and chemical reactivity. Its spirocyclic structure provides rigidity and three-dimensionality, making it a valuable scaffold for drug design and other applications .
Properties
Molecular Formula |
C10H19NO |
|---|---|
Molecular Weight |
169.26 g/mol |
IUPAC Name |
8,8-dimethyl-7-oxa-9-azaspiro[4.5]decane |
InChI |
InChI=1S/C10H19NO/c1-9(2)11-7-10(8-12-9)5-3-4-6-10/h11H,3-8H2,1-2H3 |
InChI Key |
PESNCOPBQPIHKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(NCC2(CCCC2)CO1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(1-Bromo-2-methylpropan-2-yl)oxy]-1,1,5-trimethylcyclohexane](/img/structure/B13082231.png)







![3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13082270.png)




amine](/img/structure/B13082294.png)
